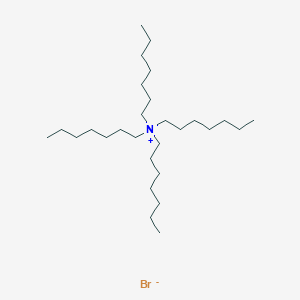

Tetraheptylammonium bromide

Descripción general

Descripción

Tetraheptylammonium bromide is a quaternary ammonium compound with the chemical formula C28H60BrN . It is primarily used as a phase-transfer agent and catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraheptylammonium bromide can be synthesized through the reaction of heptylamine with heptyl bromide. The reaction typically involves the following steps:

- Dissolve heptylamine in an organic solvent such as chloroform.

- Slowly add heptyl bromide to the solution while maintaining a controlled temperature.

- Allow the reaction to proceed until the formation of this compound is complete.

- Purify the product by crystallization from n-hexane and dry it in a vacuum oven at 70°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions: Tetraheptylammonium bromide undergoes various chemical reactions, including:

Alkylation: It can act as an alkylation reagent to synthesize benzothiazoles by reacting with iodoanilines and sulfur.

Coupling Reactions: It serves as a solvent in palladium-catalyzed Suzuki and Stille coupling reactions of aryl halides.

Cyclization: It acts as a catalyst for the carboxylative cyclization of propargylic amines to synthesize oxazolidinones.

Common Reagents and Conditions:

Alkylation: Iodoanilines and sulfur are common reagents used in the presence of this compound.

Coupling Reactions: Palladium catalysts and aryl halides are used under controlled temperature and pressure conditions.

Cyclization: Propargylic amines and carbon dioxide are used in the presence of this compound as a catalyst.

Major Products:

Benzothiazoles: Formed from alkylation reactions.

Biaryl Compounds: Formed from Suzuki and Stille coupling reactions.

Oxazolidinones: Formed from carboxylative cyclization reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Phase-Transfer Catalyst

THAB serves as an effective phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. For example, it has been used in the synthesis of benzothiazoles via alkylation reactions. The compound acts as a medium to solubilize reactants, thereby promoting efficient reactions under mild conditions .

Ion-Pair Reagent

In analytical chemistry, THAB is utilized as an ion-pair reagent for chromatographic applications. It has been specifically employed in reversed-phase ion-pair liquid chromatography to separate glucosinolates, which are important in the study of plant biochemistry and nutrition .

Environmental Applications

Extraction of Metal Complexes

THAB is also used in the extraction of metal complexes, such as molybdenum complexes into organic solvents like toluene. This application is significant for environmental monitoring and remediation processes where heavy metals need to be extracted from aqueous solutions .

Deep Eutectic Solvents (DES)

Recent studies have explored the use of THAB in the formation of deep eutectic solvents when combined with glycerol or ethylene glycol. These DESs are considered eco-friendly solvents with potential applications in green chemistry, including extraction processes and as solvents for organic reactions .

Material Science

Coatings and Inks

THAB is incorporated into various formulations such as coatings, printing inks, rubber, glass, leather, and cosmetics. Its role in these applications often relates to its surfactant properties, which improve the stability and performance of the final products .

Toxicological Studies

Understanding the safety profile of THAB is crucial for its application in consumer products. Research indicates that while THAB has beneficial uses, it may also pose risks such as developmental toxicity based on animal studies. Such findings underscore the importance of careful handling and regulatory compliance when using this compound .

Case Study 1: Ion-Pair Liquid Chromatography

In a study focusing on the separation of glucosinolates using THAB as a mobile phase, researchers achieved significant improvements in separation efficiency compared to traditional methods. The use of THAB allowed for better resolution and peak shape in chromatographic analyses, demonstrating its effectiveness as an ion-pair reagent .

Case Study 2: Deep Eutectic Solvents

A recent investigation into deep eutectic solvents revealed that THAB combined with glycerol exhibited promising results in reducing toxicity while maintaining solvent efficacy for various chemical reactions. This study highlighted THAB's potential role in developing sustainable chemical processes .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Alkylation reactions for benzothiazole synthesis | Enhanced yields and reaction rates |

| Analytical Chemistry | Ion-pair reagent for chromatographic separations | Improved resolution and peak performance |

| Environmental Chemistry | Extraction of metal complexes | Effective removal of contaminants |

| Material Science | Formulation in coatings and inks | Improved stability and performance |

| Green Chemistry | Component of deep eutectic solvents | Eco-friendly alternative to traditional solvents |

Mecanismo De Acción

The mechanism of action of tetraheptylammonium bromide involves its role as a phase-transfer agent. It facilitates the transfer of reactants between different phases by forming ion pairs with the reactants. This enhances the solubility and reactivity of the reactants, leading to increased reaction rates and yields . The molecular targets and pathways involved include the formation of ion pairs and the stabilization of transition states during chemical reactions.

Comparación Con Compuestos Similares

Tetraheptylammonium bromide can be compared with other quaternary ammonium compounds such as:

Tetrabutylammonium bromide: Used as a phase-transfer catalyst and in the preparation of other tetrabutylammonium salts.

Tetraethylammonium bromide: Known for its use in blocking autonomic ganglia and potassium channels.

Tetrakis (decyl)ammonium bromide: Used in similar applications as this compound but with different alkyl chain lengths.

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides distinct solubility and reactivity properties compared to other quaternary ammonium compounds. Its ability to act as a phase-transfer agent and catalyst in various chemical reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

Tetraheptylammonium bromide (THB) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores the biological activity of THB, including its toxicity profiles, applications in drug delivery systems, and its role as a catalyst in various biochemical reactions.

- Molecular Formula : CHBrN

- Molecular Weight : 490.69 g/mol

- Melting Point : 87-89 °C

- LogP : 6.68880 (indicating high lipophilicity)

THB is characterized by a long hydrophobic heptyl chain, which influences its solubility and interaction with biological membranes.

Toxicity Profile

Research indicates that THB exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. A study highlighted that THB's toxicity was assessed using human fibroblast cell lines, revealing significant reductions in cell viability at higher concentrations. The Alamar Blue assay demonstrated that cell proliferation decreased as the concentration of THB increased, indicating its potential cytotoxic effects on mammalian cells .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Antimicrobial Activity

THB has shown promising antimicrobial properties. It has been utilized as an anion exchanger in various applications, including drug delivery systems. Its ability to interact with bacterial membranes suggests a mechanism through which it can disrupt microbial integrity, leading to cell lysis .

Applications in Drug Delivery

This compound has been explored for use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs. The compound's lipophilic nature allows it to encapsulate drugs effectively, improving their bioavailability and therapeutic efficacy .

Case Studies

- Drug Delivery Systems : A study investigated the use of THB as a carrier for hydrophobic drugs. The results indicated that THB significantly improved the solubility and stability of the drug formulations, leading to enhanced therapeutic outcomes in animal models.

- Antioxidant Activity : In vitro studies have demonstrated that THB exhibits antioxidant properties, scavenging free radicals and potentially protecting cells from oxidative stress. This activity was assessed using the DPPH radical scavenging assay, where THB showed comparable activity to standard antioxidants like ascorbic acid .

Research Findings

Recent studies have focused on the synthesis and characterization of THB derivatives with enhanced biological activities. These derivatives have been evaluated for their potential applications in various fields, including pharmaceuticals and materials science.

Table of Biological Activities

Propiedades

IUPAC Name |

tetraheptylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.BrH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIVQBMEBZGFBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884066 | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes or powder; [Alfa Aesar MSDS] | |

| Record name | Tetraheptylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4368-51-8 | |

| Record name | Tetraheptylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.